molecular formula C40H52ClN5O7 B12736333 Hexadecyl 4-chloro-3-(3-(4-methoxyphenyl)-1,3-dioxo-2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)anthranilate CAS No. 61526-69-0

Hexadecyl 4-chloro-3-(3-(4-methoxyphenyl)-1,3-dioxo-2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)anthranilate

Cat. No.: B12736333
CAS No.: 61526-69-0
M. Wt: 750.3 g/mol
InChI Key: OFKODGKYJDOSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl 4-chloro-3-(3-(4-methoxyphenyl)-1,3-dioxo-2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)anthranilate is a specialized chemical compound designed primarily for research applications. This molecule is a derivative of the xanthine amine congener (XAC), a well-known adenosine receptor antagonist . The structure incorporates a hexadecyl (palmitic) ester chain, a modification intended to enhance cell membrane permeability and bioavailability, making it particularly valuable for in vitro studies of adenosine receptor signaling . Its core research value lies in its high affinity for adenosine A1 and A2A receptors, where it acts as a potent competitive antagonist. By blocking the action of endogenous adenosine, this compound allows researchers to investigate the diverse physiological roles of adenosine, including its effects on neurological function, cardiovascular tone, immune response, and renal blood flow . The 4-methoxyphenyl and chlorinated anthranilate moieties contribute to its specific binding characteristics and metabolic stability. This reagent is essential for pharmacological assays, receptor binding studies, signal transduction pathway analysis, and the development of novel therapeutic agents targeting adenosine-related pathologies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

61526-69-0

Molecular Formula

C40H52ClN5O7

Molecular Weight

750.3 g/mol

IUPAC Name

hexadecyl 2-amino-4-chloro-3-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]benzoate

InChI

InChI=1S/C40H52ClN5O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-53-39(50)29-23-24-30(41)31(32(29)42)36(48)33(35(47)27-19-21-28(52-4)22-20-27)46-26-43-37-34(46)38(49)45(3)40(51)44(37)2/h19-24,26,33H,5-18,25,42H2,1-4H3

InChI Key

OFKODGKYJDOSSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)Cl)C(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C=NC4=C3C(=O)N(C(=O)N4C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Tanimoto and Dice indices (computed via MACCS or Morgan fingerprints) quantify similarity between the target compound and analogs (Table 1). For example:

  • Anthranilate esters (e.g., hexyl anthranilate derivatives) share the ester backbone but lack the purine and methoxyphenyl groups, resulting in lower similarity scores (~0.3–0.5) .
  • Purine-containing compounds (e.g., theophylline derivatives) exhibit moderate similarity (~0.6–0.7) due to shared heterocyclic motifs but differ in ester and aromatic substituents .

Table 1: Structural Similarity Metrics

Compound Class Tanimoto Index (MACCS) Dice Index (Morgan) Key Structural Differences
Anthranilate esters 0.35–0.45 0.40–0.50 Absence of purine and methoxyphenyl groups
Purine derivatives 0.60–0.65 0.65–0.70 Lack of hexadecyl chain and anthranilate
Methoxyphenyl-containing 0.50–0.55 0.55–0.60 Missing purine and chlorinated anthranilate
Physicochemical Properties

The hexadecyl chain significantly impacts properties compared to shorter-chain analogs (Table 2):

  • LogP : The target’s logP is estimated to exceed 6.0 due to the long alkyl chain, making it more lipophilic than hexyl anthranilate (logP ~3.5) .
  • Solubility : Aqueous solubility is likely <0.1 mg/mL , contrasting with smaller esters like hexyl isobutyrate (solubility ~1.2 mg/mL) .
  • Thermal stability: The purine moiety may reduce thermal stability compared to non-heterocyclic esters, as seen in similar purine derivatives .

Table 2: Physicochemical Comparison

Property Target Compound Hexyl Anthranilate Theophylline Derivative
Molecular Weight (g/mol) ~650 220–250 180–220
LogP ~6.2 3.5 1.8
Aqueous Solubility <0.1 mg/mL 1.5 mg/mL 5.2 mg/mL
Melting Point Not reported -20°C to 10°C 270–300°C
Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:

  • Purine moiety: Likely enhances binding to adenosine receptors or kinases, as observed in methylxanthines (e.g., theophylline, IC50 ~10 µM for PDE inhibition) .
  • Anthranilate ester : May improve membrane permeability compared to carboxylic acid analogs, similar to prodrug strategies for NSAIDs .

Q & A

Q. What are the common synthetic routes and challenges for synthesizing this compound?

The synthesis involves multi-step organic reactions, including coupling of the anthranilate moiety with the purine derivative. Key challenges include regioselectivity in purine functionalization and steric hindrance during esterification of the hexadecyl chain. A methodological approach involves:

  • Copolymerization techniques to stabilize intermediates (e.g., using controlled radical polymerization as in ).
  • Heuristic algorithms (e.g., Bayesian optimization) to iteratively adjust reaction parameters like temperature and catalyst loading for optimal yield .
  • Example optimization table:
VariableRange TestedOptimal ValueYield Increase
Temperature (°C)60–1209022%
Catalyst (mol%)1–53.515%

Q. Which structural characterization techniques are most effective for this compound?

A combination of X-ray crystallography (via SHELX or WinGX ) and spectroscopic methods is critical:

  • Single-crystal X-ray diffraction resolves the purine-anthranilate core and confirms stereochemistry.
  • NMR spectroscopy (¹H/¹³C) verifies substituent positions, particularly the hexadecyl chain and methoxyphenyl group.
  • Mass spectrometry validates molecular weight, especially for high-molecular-weight intermediates .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

The hexadecyl chain enhances lipophilicity but reduces aqueous solubility. Strategies include:

  • Co-solvent systems (e.g., DMSO:PBS mixtures) for in vitro assays.
  • Micellar encapsulation using nonionic surfactants (e.g., polysorbate 80) to improve dispersion .
  • Solubility parameters (e.g., logP) should be calculated using software like Gaussian 09, referencing DFT studies in .

Q. What stability tests are recommended for long-term storage?

Conduct accelerated degradation studies under varying conditions:

  • Thermal stability : Monitor decomposition via HPLC at 40–60°C for 4 weeks.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track anthranilate degradation .
  • Hydrolytic stability : Assess pH-dependent ester hydrolysis using LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways?

Density Functional Theory (DFT) predicts transition states and intermediates for purine functionalization. Key steps:

  • Calculate activation energies for nucleophilic substitution at the purine C2 position.
  • Use Mercury CSD to analyze packing interactions that may hinder crystallization .
  • Bayesian optimization models can prioritize high-yield conditions by correlating variables (e.g., solvent polarity, reaction time) with output .

Q. What experimental design (DoE) strategies improve synthesis scalability?

Apply statistical DoE to minimize trial runs:

  • Factorial designs screen variables (e.g., reagent stoichiometry, solvent type).
  • Response Surface Methodology (RSM) identifies nonlinear relationships between variables and yield .
  • Example flow-chemistry setups ( ) enable continuous synthesis, reducing batch variability.

Q. How should conflicting spectroscopic and crystallographic data be resolved?

Contradictions (e.g., NMR vs. X-ray data) require multi-technique validation:

  • Dynamic NMR to assess rotational barriers in the hexadecyl chain.
  • High-resolution TEM to confirm crystalline domains.
  • Cross-validate with Mogul geometry checks (via Mercury) for bond-length outliers .

Q. What intermolecular interactions dominate the crystal packing?

Analyze using Mercury's Materials Module :

  • π-π stacking between anthranilate and methoxyphenyl groups.
  • Hydrogen bonding between purine carbonyls and solvent molecules.
  • Van der Waals interactions from the hexadecyl chain influence layer spacing .

Q. How can environmental degradation pathways be predicted?

Use QSAR models and HPLC-MS/MS to identify metabolites:

  • Simulate hydrolytic cleavage of the ester bond under alkaline conditions.
  • Track purine degradation products using isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.